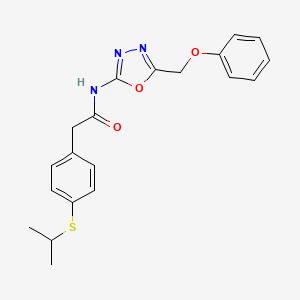

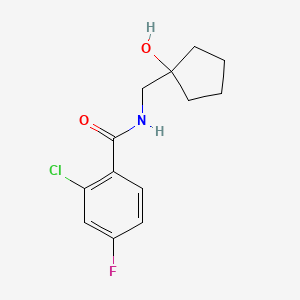

2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide” is a chemical compound with the molecular formula C13H15ClFNO2. It has an average mass of 271.715 Da and a monoisotopic mass of 271.077545 Da .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like “2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research by Chopra and Row (2005) explored weak interactions involving halogens in substituted benzanilides, a class to which 2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide structurally relates. Their analysis highlighted the significance of N–H· · ·O and O–H· · ·O hydrogen bonds, alongside weak C–H· · ·F and Cl· · ·Cl interactions in the crystalline lattice of such compounds, providing insights into their solid-state behavior and potential applications in materials science (Chopra & Row, 2005).

Synthesis and Spectroscopic Properties

Limban et al. (2011) synthesized and characterized a series of acylthioureas, including those with halogen substitutions similar to 2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide. Their work contributed to the understanding of how the introduction of halogens affects the properties of organic molecules, potentially impacting the development of novel antimicrobial agents with improved efficacy (Limban, Marutescu, & Chifiriuc, 2011).

Biological Activity

The study on the spectrum of biological activity of halogen-substituted benzamides, including those structurally similar to 2-chloro-4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, by Imramovský et al. (2011), indicated these compounds exhibit promising antimicrobial and antifungal properties. This research could pave the way for the development of new treatments for infectious diseases, highlighting the potential pharmacological applications of such compounds (Imramovský et al., 2011).

Fluorine-18-labeled Compounds for Imaging

A study by Tu et al. (2007) on fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) elucidates the role of fluorine substitutions in enhancing the diagnostic potential of benzamide derivatives. Such research underscores the importance of fluorine in developing imaging agents for cancer diagnosis, demonstrating the versatility of halogen-substituted benzamides in medical imaging applications (Tu et al., 2007).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may act through a nucleophilic substitution mechanism . This involves the compound interacting with its target, leading to changes in the target’s function.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Benzamide derivatives often interact with enzymes involved in critical cellular processes, potentially affecting multiple pathways .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .

Propiedades

IUPAC Name |

2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFNO2/c14-11-7-9(15)3-4-10(11)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBADTSGQQZYGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=C(C=C(C=C2)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2995720.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995721.png)

![7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2995724.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2995727.png)

![7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2995730.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2995734.png)

![2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2995739.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2995740.png)